Stereospecific Intermediate for Chiral Cyclopentanones
The (E)-stereochemistry of (E)-3-(3-fluorophenyl)prop-2-en-1-ol is a critical prerequisite for its use in a Mo-catalyzed asymmetric alkylation to produce (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl) cyclopentanone, a key intermediate. The (Z)-isomer or other substitution patterns would lead to different stereochemical outcomes .
| Evidence Dimension | Synthetic utility in asymmetric Mo-catalyzed alkylation |
|---|---|
| Target Compound Data | Enables the synthesis of (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl) cyclopentanone |
| Comparator Or Baseline | (Z)-isomer (CAS 1197397-25-3) or non-fluorinated analogs |
| Quantified Difference | Reaction outcome is stereochemistry-dependent; exact quantitative yield data not provided for the specific step using this compound, but the overall sequence is described as 'efficient and practical' . |
| Conditions | Mo-catalyzed asymmetric alkylation, followed by Cu-catalyzed intramolecular diastereoselective cyclopropanation, and a one-pot ring-opening/deprotection/hydrolysis/decarboxylation sequence . |
Why This Matters
Confirms the compound's specific utility in a published asymmetric synthesis route, guiding procurement for researchers needing this exact stereoisomer for comparable results.
